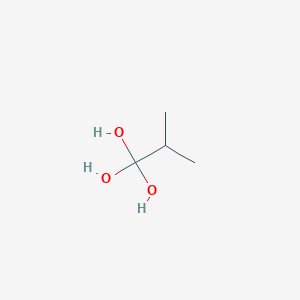
2-Methylpropane-1,1,1-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropane-1,1,1-triol, also known as 2-Methyl-1,2,3-propanetriol, is an organic compound with the molecular formula C4H10O3. It is a type of triol, meaning it contains three hydroxyl (-OH) groups. This compound is a derivative of propane, where one of the hydrogen atoms is replaced by a methyl group, and three hydrogen atoms are replaced by hydroxyl groups. It is a colorless, viscous liquid that is soluble in water and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropane-1,1,1-triol can be synthesized through several methods. One common method involves the reaction of 2-methylpropene with formaldehyde and hydrogen peroxide in the presence of a catalyst. The reaction proceeds as follows:
[ \text{2-Methylpropene} + \text{Formaldehyde} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} ]
The reaction is typically carried out under mild conditions, with temperatures ranging from 20°C to 40°C and a pH of around 7 .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. The product is then purified through distillation and crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropane-1,1,1-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, it can form aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Can yield 2-methylpropane-1,1-dial or 2-methylpropanoic acid.
Reduction: Can yield 2-methylpropan-1-ol.
Substitution: Can yield compounds like 2-methylpropane-1,1,1-trichloride
Applications De Recherche Scientifique
2-Methylpropane-1,1,1-triol has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methylpropane-1,1,1-triol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing the structure and function of proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycerol (1,2,3-Propanetriol): Similar in structure but lacks the methyl group.
1,2,3-Butanetriol: Contains an additional carbon atom in the backbone.
2-Methyl-1,3-propanediol: Contains only two hydroxyl groups
Uniqueness
2-Methylpropane-1,1,1-triol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference makes it more hydrophobic compared to glycerol and affects its solubility and interaction with other molecules .
Propriétés
Numéro CAS |
188605-43-8 |
|---|---|
Formule moléculaire |
C4H10O3 |
Poids moléculaire |
106.12 g/mol |
Nom IUPAC |
2-methylpropane-1,1,1-triol |
InChI |
InChI=1S/C4H10O3/c1-3(2)4(5,6)7/h3,5-7H,1-2H3 |
Clé InChI |
SZJXEIBPJWMWQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

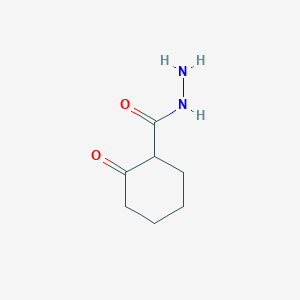
![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
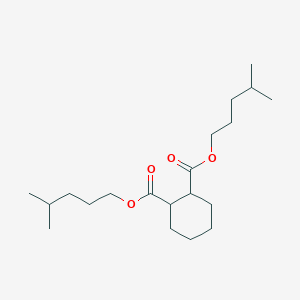
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
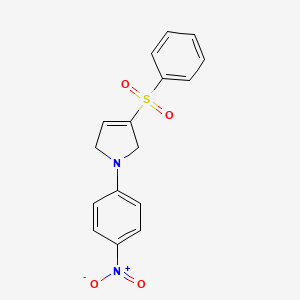
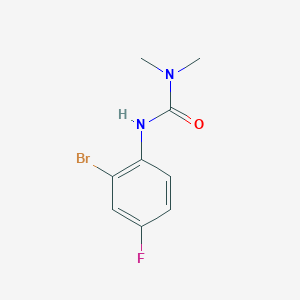
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

